Magnesium;dioxido(oxo)titanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

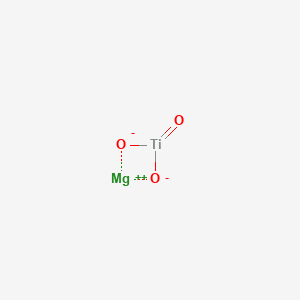

Magnesium;dioxido(oxo)titanium, with the chemical formula MgO2Ti, is a compound that combines magnesium, oxygen, and titanium elements. It is known for its unique properties and applications in various fields, including industrial and scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium;dioxido(oxo)titanium can be synthesized through various methods. One common approach involves the reaction of titanium dioxide with magnesium oxide at high temperatures. This process typically requires a controlled atmosphere to prevent unwanted side reactions. The reaction conditions often include temperatures ranging from 800°C to 1200°C and an inert gas environment to ensure the purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity raw materials and advanced purification techniques is crucial to achieve the desired product quality. The industrial production process may also include steps such as milling, calcination, and sintering to enhance the material’s properties .

Analyse Des Réactions Chimiques

CO₂ Insertion and Carbonate Formation

MgO₃Ti demonstrates reversible CO₂ binding under specific conditions, forming carbonate complexes. This reaction is highly dependent on the countercation environment and steric factors:

-

Reaction :

MgO3Ti+CO2→Mg(CO3)Ti+H2O(in THF or Et2O) -

Mechanism :

The terminal oxo ligand on titanium reacts with CO₂, forming a μ-carbonate intermediate. Magnesium stabilizes the carbonate through covalent interactions, as evidenced by elongated Ti–O bonds (1.7563 Å → 1.841 Å) and Mg–O distances (1.9179 Å → 2.179 Å) post-reaction . -

Kinetics :

Reaction rates vary with countercation size; smaller cations (e.g., Li⁺) enhance CO₂ affinity compared to bulkier analogs (e.g., K⁺) .

Table 1: Structural Parameters During CO₂ Binding

| Parameter | Pre-Reaction | Post-Reaction (Carbonate) |

|---|---|---|

| Ti–O bond length (Å) | 1.7563 | 1.841 |

| Mg–O bond length (Å) | 1.918 | 2.179–2.263 |

| C–O bond length (Å) | – | 1.222–1.257 |

| Coordination Geometry | Disphenoidal | Bidentate (κ²O,O’) |

Redox Behavior and Electron Transfer

The titanium center in MgO₃Ti participates in redox processes, often mediated by magnesium’s Lewis acidity:

-

Reduction with NaBEt₃H :

Ti4++e−→Ti3+(via electron spillover from Co–H species)[6]

MgO₃Ti undergoes partial reduction, generating Ti³⁺ species:This electron-rich state enhances catalytic activity in hydrogenation reactions .

-

Oxidation with Ferrocenium :

Ti³⁺ centers in reduced MgO₃Ti are reoxidized to Ti⁴⁺, confirmed by ferrocene quantification (2.07 ± 0.11 equiv) .

Thermal Decomposition

At elevated temperatures (>1000°C), MgO₃Ti dissociates into constituent oxides:

MgO3TiΔMgO+TiO2

This process is critical in ceramic and composite material synthesis .

Key Research Findings:

-

Countercation Effects : Smaller cations (Li⁺, Mg²⁺) strengthen CO₂ binding by reducing steric hindrance and enhancing Lewis acidity .

-

Electronic Modulation : Ti³⁺ species in reduced MgO₃Ti improve catalytic performance by donating electron density to supported metal centers .

-

Structural Flexibility : The μ-oxo bridge allows dynamic bond reorganization during reactions, enabling diverse coordination geometries .

Applications De Recherche Scientifique

Biomedical Applications

1.1 Bone Cement Enhancement

Recent studies have demonstrated that incorporating nanoparticles of magnesium oxide and titanium dioxide into bone cement can significantly improve its mechanical properties. A study evaluated the effects of different ratios of MgO and TiO₂ nanoparticles on the physical characteristics of hip joint bone cement. The findings indicated:

- Compression Strength : Increased by 2.8% with the addition of 0.5% MgO and 1.5% TiO₂.

- Hardness : Improved by 1.89% under similar conditions.

- Bending Strength : Enhanced by 0.35% when using 1.5% MgO and 0.5% TiO₂ .

These enhancements are attributed to the better osteoblast adhesion and antibacterial properties provided by MgO, alongside the improved mechanical qualities conferred by TiO₂.

1.2 Coatings for Magnesium Alloys

Magnesium alloys are increasingly used in biodegradable implants due to their biocompatibility and mechanical properties similar to bone. The application of titanium dioxide coatings on these alloys has shown promising results:

- Corrosion Resistance : Coated magnesium alloys exhibited significantly lower corrosion rates compared to uncoated samples.

- Cytocompatibility : TiO₂ coatings improved cell adhesion and reduced hemolysis, indicating better compatibility with biological tissues .

These coatings help regulate degradation rates, making them suitable for long-term applications in orthopedic devices.

Environmental Applications

2.1 Water Purification

Magnesium oxide has been utilized in water purification processes due to its ability to interact with organic matter in aqueous solutions. It aids in:

- Adsorption : Facilitating the removal of contaminants through interactions with clay and polymer surfaces.

- pH Adjustment : Modifying the pH levels in various environmental applications, enhancing the efficiency of water treatment processes .

The incorporation of MgO in water treatment systems can lead to improved removal rates of pollutants, making it a valuable material for environmental remediation efforts.

Industrial Applications

3.1 Manufacturing and Material Science

Magnesium dioxido(oxo)titanium finds utility in various manufacturing processes:

- Construction Materials : Used as an alternative to lime in Portland cement production due to its high thermal stability.

- Pigments : Acts as a substitute for titanium oxides in white pigments, offering cost-effective solutions without compromising quality .

These applications highlight the versatility of magnesium dioxido(oxo)titanium in enhancing material properties across different industrial sectors.

Data Summary Table

Mécanisme D'action

The mechanism by which magnesium;dioxido(oxo)titanium exerts its effects is primarily related to its unique structure and the presence of oxo ligands. These ligands stabilize high oxidation states of titanium, allowing the compound to participate in various catalytic and redox reactions. The molecular targets and pathways involved include interactions with organic substrates and the promotion of electron transfer processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium ferrate (K2FeO4): Known for its strong oxidizing properties and used in water treatment processes.

Vanadyl chloride (VOCl3): Utilized in organic synthesis and as a catalyst in various chemical reactions.

Tungsten oxo carbonyl (WO(CO)4): Employed in catalysis and materials science.

Uniqueness

Magnesium;dioxido(oxo)titanium stands out due to its combination of magnesium and titanium elements, which impart unique properties such as high thermal stability, biocompatibility, and catalytic activity. These characteristics make it a versatile compound with applications across multiple scientific and industrial domains .

Propriétés

IUPAC Name |

magnesium;dioxido(oxo)titanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.3O.Ti/q+2;;2*-1; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRGRDDGRSFXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Ti |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.